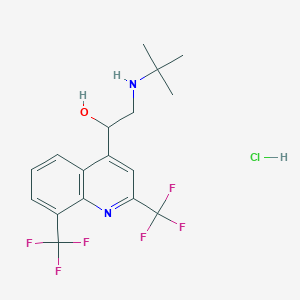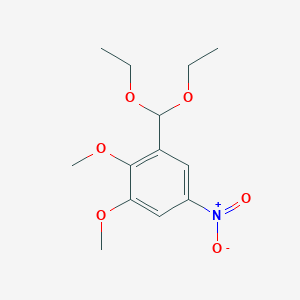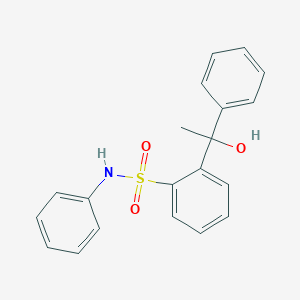![molecular formula C8H13Cl B14011079 2-Chloro-1-methylbicyclo[2.2.1]heptane CAS No. 22768-96-3](/img/structure/B14011079.png)
2-Chloro-1-methylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-methylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H13Cl. It belongs to the class of bicyclic compounds known as norbornanes. This compound is characterized by a bicyclo[2.2.1]heptane skeleton with a chlorine atom and a methyl group attached to it. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylbicyclo[2.2.1]heptane typically involves the chlorination of 1-methylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under ultraviolet light. The reaction is carried out in an inert solvent such as carbon tetrachloride at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the chlorination process is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-methylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to 1-methylbicyclo[2.2.1]heptane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 2-Hydroxy-1-methylbicyclo[2.2.1]heptane.
Reduction: 1-Methylbicyclo[2.2.1]heptane.
Oxidation: This compound-7-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for studying the behavior of bicyclic compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-methylbicyclo[2.2.1]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atoms in the bicyclic ring more susceptible to nucleophilic attack. This leads to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the chlorine atom.
2-Methylenebicyclo[2.2.1]heptane: Contains a methylene group instead of a chlorine atom.
1-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-1-methylbicyclo[2.2.1]heptane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various chemical transformations and industrial applications .
Eigenschaften
CAS-Nummer |
22768-96-3 |
|---|---|
Molekularformel |
C8H13Cl |
Molekulargewicht |
144.64 g/mol |
IUPAC-Name |
2-chloro-1-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13Cl/c1-8-3-2-6(5-8)4-7(8)9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
PNBYKXYJGLDXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C1)CC2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)






![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
